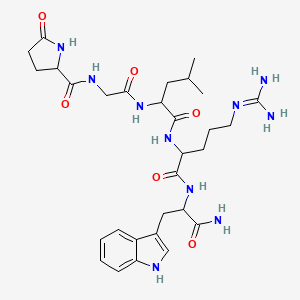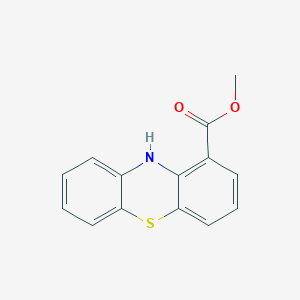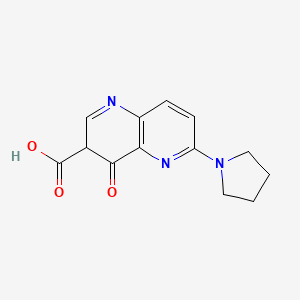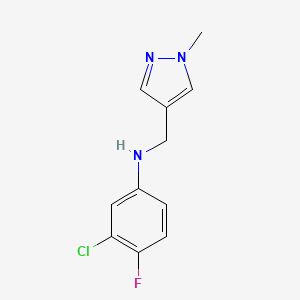
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is a chemical compound with the molecular formula C11H16F3NO3S2 It is known for its unique structural features, which include a trifluoromethylsulfanyl group and an ethylammonium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate typically involves the following steps:
Formation of the Trifluoromethylsulfanyl Group: This step involves the introduction of the trifluoromethylsulfanyl group onto a suitable precursor. Common reagents for this step include trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride.
Ammonium Salt Formation: The next step involves the reaction of the intermediate with an appropriate amine to form the ethylammonium moiety. This is typically achieved under mild conditions using solvents like ethanol or methanol.
Tosylation: The final step involves the tosylation of the ammonium salt to yield the desired compound. Tosyl chloride is commonly used as the tosylating agent, and the reaction is usually carried out in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosylate group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium iodide, potassium tert-butoxide; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
科学研究应用
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The ethylammonium moiety can facilitate binding to negatively charged sites on proteins and nucleic acids, influencing various biochemical processes.
相似化合物的比较
Similar Compounds
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium chloride
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium bromide
- 1-Methyl-2-trifluoromethylsulfanyl-ethylammonium iodide
Uniqueness
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate is unique due to the presence of the tosylate group, which can enhance its solubility and reactivity compared to other similar compounds. The trifluoromethylsulfanyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H16F3NO3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
InChI 键 |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)




![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)





![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
